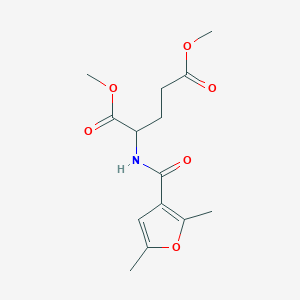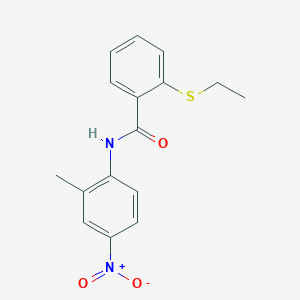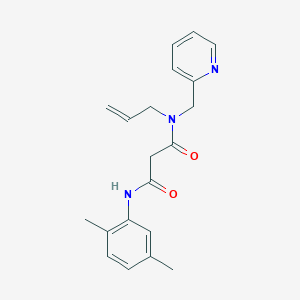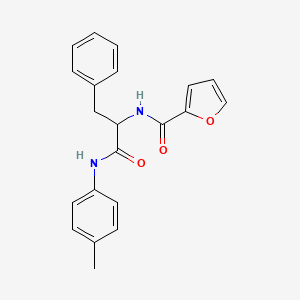
dimethyl N-(2,5-dimethyl-3-furoyl)glutamate
Vue d'ensemble
Description
Dimethyl N-(2,5-dimethyl-3-furoyl)glutamate, also known as DMDFG, is a chemical compound that has been used in scientific research for various purposes. It is a derivative of glutamic acid and has been synthesized using different methods.
Applications De Recherche Scientifique
Dimethyl N-(2,5-dimethyl-3-furoyl)glutamate has been used in scientific research as a tool to study the function of glutamate receptors in the brain. It has been shown to selectively activate the metabotropic glutamate receptor subtype 1 (mGluR1) and inhibit the ionotropic glutamate receptor subtype NMDA (N-methyl-D-aspartate) receptor. dimethyl N-(2,5-dimethyl-3-furoyl)glutamate has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
Dimethyl N-(2,5-dimethyl-3-furoyl)glutamate selectively activates mGluR1 by binding to the receptor's allosteric site, which is distinct from the glutamate binding site. This activation leads to the inhibition of NMDA receptor activity. The inhibition of NMDA receptor activity by dimethyl N-(2,5-dimethyl-3-furoyl)glutamate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
dimethyl N-(2,5-dimethyl-3-furoyl)glutamate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain. dimethyl N-(2,5-dimethyl-3-furoyl)glutamate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using dimethyl N-(2,5-dimethyl-3-furoyl)glutamate in lab experiments is its selectivity for mGluR1. This selectivity allows for the study of the specific functions of mGluR1 in the brain. However, one limitation of using dimethyl N-(2,5-dimethyl-3-furoyl)glutamate is its relatively low potency compared to other mGluR1 agonists. This low potency may limit its use in certain experiments.
Orientations Futures
For the use of dimethyl N-(2,5-dimethyl-3-furoyl)glutamate in scientific research include studying its effects on other neurological disorders such as Huntington's disease and multiple sclerosis. dimethyl N-(2,5-dimethyl-3-furoyl)glutamate may also be used in combination with other drugs to enhance its neuroprotective effects. Additionally, the development of more potent dimethyl N-(2,5-dimethyl-3-furoyl)glutamate analogs may increase its usefulness in lab experiments.
Propriétés
IUPAC Name |
dimethyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-8-7-10(9(2)21-8)13(17)15-11(14(18)20-4)5-6-12(16)19-3/h7,11H,5-6H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQPQCKQZNHUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(CCC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-pentanedioic acid dimethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine](/img/structure/B4120644.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine](/img/structure/B4120646.png)
![7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120654.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide](/img/structure/B4120655.png)
![3-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4120672.png)
![N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4120675.png)

![N-(3-chlorophenyl)-2-({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4120688.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4120695.png)
![4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4120718.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4120738.png)

